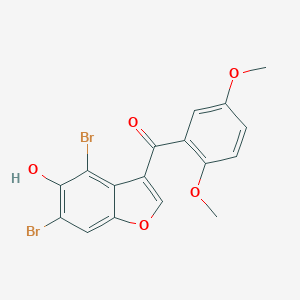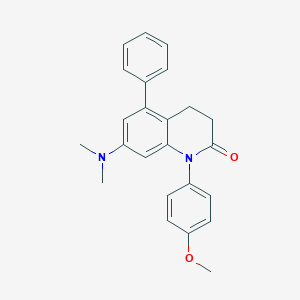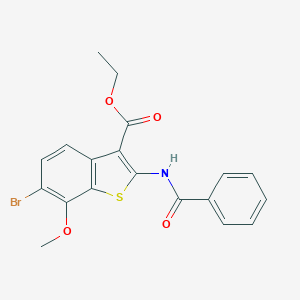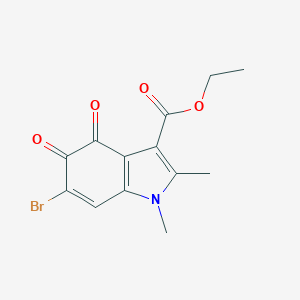![molecular formula C13H10N2O5 B421358 (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE](/img/structure/B421358.png)
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is a complex organic compound featuring a furan ring substituted with a nitrophenyl group and an amino acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with amino acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrophenyl group.
Medicine: Explored for its potential use in developing new drugs targeting bacterial infections.
Wirkmechanismus
The mechanism of action of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in electron transfer reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of an amino acetate group.
Furfural: A simpler furan derivative with an aldehyde group.
Uniqueness
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is unique due to its combination of a nitrophenyl group and an amino acetate moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H10N2O5 |
|---|---|
Molekulargewicht |
274.23g/mol |
IUPAC-Name |
[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino] acetate |
InChI |
InChI=1S/C13H10N2O5/c1-9(16)20-14-8-12-6-7-13(19-12)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3/b14-8+ |
InChI-Schlüssel |
JOFNMGXZBXICLZ-RIYZIHGNSA-N |
SMILES |
CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomerische SMILES |
CC(=O)O/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421276.png)
![N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421277.png)
![ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B421279.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421280.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B421283.png)
![9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421288.png)
![2-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]naphthoquinone](/img/structure/B421289.png)
![1-[(Z)-azepan-2-ylidene(nitro)methyl]-11-nitro-7,8,9,10-tetrahydro-6H-azepino[1,2-a]indol-2-ol](/img/structure/B421291.png)

![1-(4-Methylphenyl)-2-[morpholinomethyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421297.png)


![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)

